3-Hydroxy-3-methylcyclobutanecarboxylic acid
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Overview
Description
3-Hydroxy-3-methylcyclobutanecarboxylic acid is an organic compound with the molecular formula C6H10O3. It is generally found as a white crystalline or powdery solid and is soluble in water and some organic solvents.
Synthetic Routes and Reaction Conditions:
From Glutaric Acid: The synthesis of this compound can start from glutaric acid.
From Malic Acid: Another method involves the decarboxylation and oxidation of malic acid to synthesize this compound.
Industrial Production Methods:
- The industrial production methods for this compound are similar to the synthetic routes mentioned above. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-Hydroxy-3-methylcyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its role in various biochemical pathways.
Medicine: It is used in the synthesis of certain pharmaceuticals and medical materials.
Industry: Sometimes used as a food additive for flavoring and as an antioxidant.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-methylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an intermediate in metabolic pathways, influencing the synthesis of other compounds. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 3-Hydroxy-3-methylglutaric acid
- 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid
Comparison:
- Uniqueness: 3-Hydroxy-3-methylcyclobutanecarboxylic acid is unique due to its specific structure, which includes a cyclobutane ring with a hydroxyl and methyl group attached. This structure imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
3-hydroxy-3-methylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(9)2-4(3-6)5(7)8/h4,9H,2-3H2,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFHHQJYZGSYSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717722 |
Source
|
Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16286-86-5 |
Source
|
Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is significant about the structure of these synthesized threonine analogues?
A1: The synthesized compounds, cis and trans isomers of 1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acid, are considered conformationally restricted analogues of threonine. [] This means the cyclobutane ring locks the spatial orientation of the amino and hydroxyl groups relative to the carboxylic acid group. The research highlights that the cyclobutane rings in both isomers are nearly planar, with torsion angles below 7° based on X-ray data. [] This structural rigidity can significantly influence how these compounds interact with biological targets compared to the more flexible threonine.
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